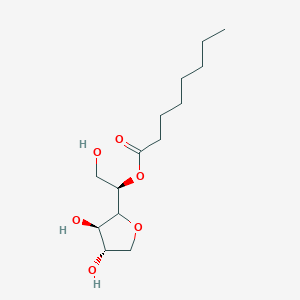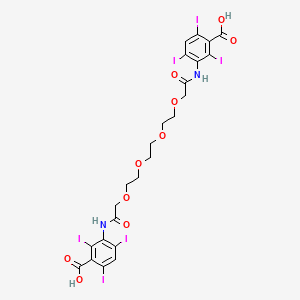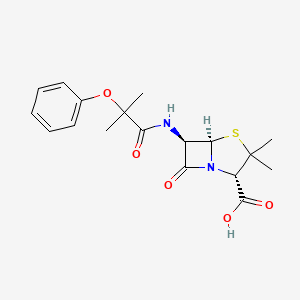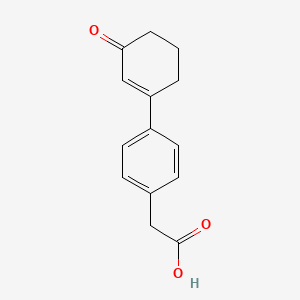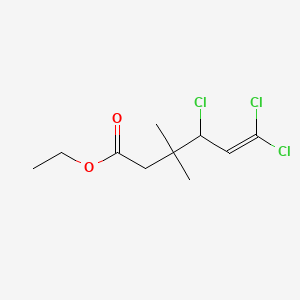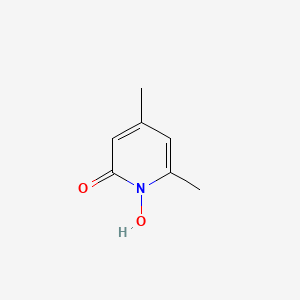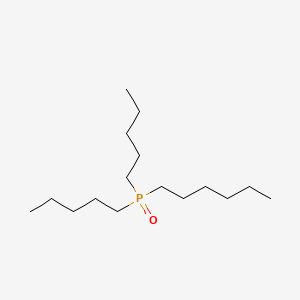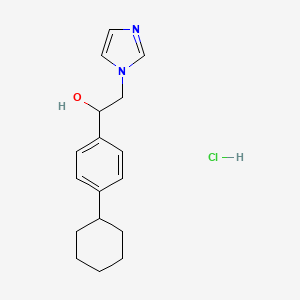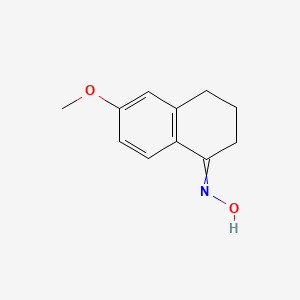
6-Methoxy-1-tetralon-oxim
Übersicht
Beschreibung
6-Methoxy-1-tetralone oxime is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of tetralone, which is a bicyclic organic compound that is widely used in the synthesis of various drugs and natural products.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase-Reactivators
Oxime-Verbindungen, einschließlich „6-Methoxy-1-tetralon-oxim“, wurden wegen ihrer bedeutenden Rolle als Acetylcholinesterase-Reactivators untersucht. Diese Verbindungen werden als Therapeutika für eine Reihe von Krankheiten eingesetzt und unterstreichen damit ihre Bedeutung in der medizinischen Forschung und pharmazeutischen Anwendung .
Heterocyclen-Synthese
„this compound“ dient als flexibles Bauelement bei der Synthese von Heterocyclen-Gerüsten. Diese Gerüste sind entscheidend für die Entwicklung verschiedener Stickstoff-, Schwefel- und Sauerstoff enthaltender Heterocyclen, die grundlegende Strukturen in vielen Pharmazeutika sind .
Chemische Synthese
Diese Verbindung wird in chemischen Syntheseverfahren wie der Isopropilierung verwendet, die die Einführung einer Isopropylgruppe in aromatische Ringe beinhaltet. Diese Modifikation kann zur Entstehung neuer Verbindungen mit potenziellen Anwendungen in der Materialwissenschaft und chemischen Forschung führen .
Life Science Forschung
Wissenschaftler haben Erfahrung mit der Verwendung von „this compound“ in verschiedenen Bereichen der Life-Science-Forschung. Dazu gehören Studien zu Zellprozessen, biologischen Systemen und möglicherweise als Reagenz in biochemischen Assays .
Materialwissenschaftliche Forschung
In der Materialwissenschaft kann „this compound“ verwendet werden, um die Eigenschaften neuer Materialien zu untersuchen oder als Vorläufer bei der Synthese neuer Materialien mit einzigartigen Eigenschaften .
Patent-Anwendungen
Die Verbindung wurde in Patentanmeldungen erwähnt, was auf ihre potenzielle Verwendung in industriellen Prozessen und die Entwicklung neuer Synthesemethoden hindeutet, die den Ertrag und die Effizienz verbessern könnten .
Therapeutische Forschung
Es gibt auch Forschung zu den therapeutischen Anwendungen von Oxime-Verbindungen, einschließlich potenzieller Behandlungen für Erkrankungen wie rheumatoide Arthritis, was die Relevanz der Verbindung in der biomedizinischen Forschung zeigt .
Wirkmechanismus
Target of Action
It has been found that similar compounds can interact with theserotonin (5-HT) system .
Mode of Action
It has been observed that similar compounds caninhibit the high-affinity uptake of serotonin (5-HT) and increase the potassium-evoked release of 5-HT . This suggests that 6-Methoxy-1-tetralone oxime might interact with its targets in a similar manner, altering the serotonin levels in the system.
Biochemical Pathways
Given its potential interaction with the serotonin system , it may influence pathways related to mood regulation, sleep, appetite, and other physiological processes that serotonin typically regulates.
Result of Action
Based on its potential interaction with the serotonin system , it might influence various physiological processes, including mood regulation, sleep, and appetite.
Biochemische Analyse
Biochemical Properties
6-Methoxy-1-tetralone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, 6-Methoxy-1-tetralone oxime can act as a nucleophile, reacting with aldehydes and ketones to form stable oxime derivatives . This interaction is crucial in biochemical assays and synthetic applications, where the formation of oximes is a key step. Additionally, 6-Methoxy-1-tetralone oxime has been shown to interact with specific biomolecules, such as hydroxylamine, leading to the formation of oxime adducts .
Cellular Effects
The effects of 6-Methoxy-1-tetralone oxime on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 6-Methoxy-1-tetralone oxime can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it has been observed to affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of 6-Methoxy-1-tetralone oxime involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, 6-Methoxy-1-tetralone oxime can inhibit the activity of certain enzymes by forming stable oxime adducts, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxy-1-tetralone oxime can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that 6-Methoxy-1-tetralone oxime can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and metabolism . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Methoxy-1-tetralone oxime vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as apoptosis in cancer cells, without causing significant toxicity . At higher doses, 6-Methoxy-1-tetralone oxime can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
6-Methoxy-1-tetralone oxime is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The metabolic flux of 6-Methoxy-1-tetralone oxime can influence the levels of metabolites in cells, thereby affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxy-1-tetralone oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, 6-Methoxy-1-tetralone oxime can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 6-Methoxy-1-tetralone oxime is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of 6-Methoxy-1-tetralone oxime within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
N-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-6-10-8(7-9)3-2-4-11(10)12-13/h5-7,13H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPLWBMPKVIAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410648 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54951-36-9 | |
| Record name | 6-Methoxy-1-tetralone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

